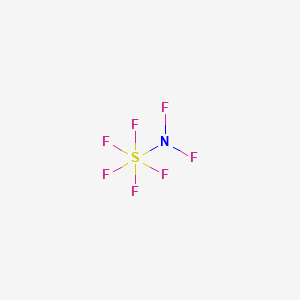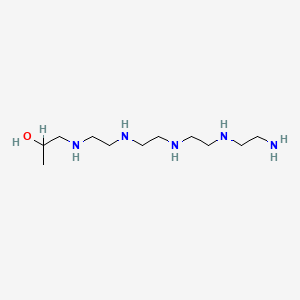
15-Amino-4,7,10,13-tetraazapentadecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Amino-4,7,10,13-tetraazapentadecan-2-ol is a chemical compound with the molecular formula C11H29N5O. It is characterized by the presence of multiple amine groups and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol typically involves the reaction of polyamines with epoxides under controlled conditions. One common method includes the reaction of tetraethylenepentamine with ethylene oxide, followed by subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
15-Amino-4,7,10,13-tetraazapentadecan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
15-Amino-4,7,10,13-tetraazapentadecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing biochemical pathways and cellular processes. The hydroxyl group may also participate in hydrogen bonding, further affecting the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylenepentamine: Similar in structure but lacks the hydroxyl group.
Ethylenediamine: A simpler compound with fewer amine groups.
Diethylenetriamine: Contains fewer amine groups and lacks the hydroxyl group.
Uniqueness
15-Amino-4,7,10,13-tetraazapentadecan-2-ol is unique due to its combination of multiple amine groups and a hydroxyl group, providing a versatile platform for various chemical reactions and applications. This structural complexity allows for a broader range of interactions and functionalities compared to simpler amines .
Propiedades
Número CAS |
45210-10-4 |
|---|---|
Fórmula molecular |
C11H29N5O |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H29N5O/c1-11(17)10-16-9-8-15-7-6-14-5-4-13-3-2-12/h11,13-17H,2-10,12H2,1H3 |
Clave InChI |
LQZFWZLHIHJDMC-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCNCCNCCNCCN)O |
Números CAS relacionados |
9008-65-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)

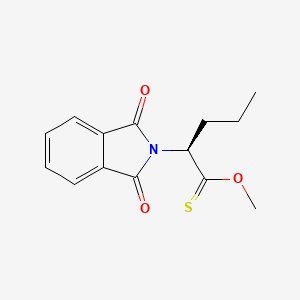
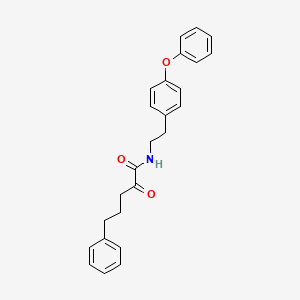

![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)

![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
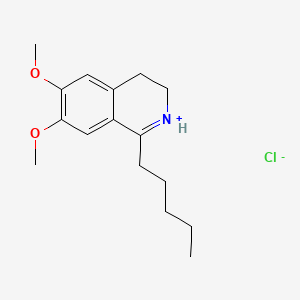

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
